molecular formula C13H13FN2O2 B1485224 3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid CAS No. 2098071-72-6

3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid

Cat. No. B1485224
CAS RN: 2098071-72-6
M. Wt: 248.25 g/mol
InChI Key: OBGVAHBOJQOQPI-UHFFFAOYSA-N
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Description

3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid (4-FMPP) is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the pyrazole family of compounds and has several interesting properties that make it a useful tool for scientists.

Scientific Research Applications

Antimicrobial Activity

Pyrazole derivatives have been studied for their antimicrobial properties, which include both antibacterial and antifungal activities . The presence of a fluorophenyl group in the compound could potentially enhance these properties.

Anti-inflammatory and Analgesic Effects

Many pyrazole derivatives exhibit anti-inflammatory and analgesic effects, making them candidates for the treatment of inflammatory diseases and pain management .

Antineoplastic Activity

Some pyrazole compounds have shown promise in cancer treatment due to their antineoplastic activities . The specific structure of 3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid might contribute to this field.

Antidepressive Properties

The incorporation of pyrazole scaffolds into drug design has led to compounds with antidepressive activities, which could be an area of application for this compound as well .

Antihyperglycemic and Hypoglycemic Effects

Pyrazole derivatives can be used to treat metabolic disorders like diabetes due to their antihyperglycemic and hypoglycemic effects .

Neurological Disorders Treatment

These compounds have been employed in treating neurological disorders, suggesting a potential application for 3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid in neuropharmacology .

Respiratory Diseases Treatment

Pyrazole derivatives can also be used to treat respiratory diseases, which could be another application area for this compound .

Synthesis of Complex Molecules

Due to their diverse biological activities, pyrazole derivatives are crucial building blocks in medicinal chemistry, which could make 3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid valuable in the synthesis of complex molecules for various applications .

properties

IUPAC Name

3-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c14-12-4-1-10(2-5-12)8-16-9-11(7-15-16)3-6-13(17)18/h1-2,4-5,7,9H,3,6,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGVAHBOJQOQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)CCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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